Methyl 2-bromo-4-methoxy-5-nitrobenzoate
Description
Methyl 2-bromo-4-methoxy-5-nitrobenzoate is a substituted aromatic ester characterized by a bromo group at position 2, a methoxy group at position 4, and a nitro group at position 5 on the benzene ring. This compound belongs to a class of benzoate esters widely utilized in organic synthesis, particularly as intermediates in pharmaceutical and agrochemical manufacturing. The bromo and nitro substituents confer electrophilic reactivity, making it a valuable precursor for cross-coupling reactions, nucleophilic substitutions, or reductions. Its molecular formula is C₉H₈BrNO₅, with a molecular weight of 306.07 g/mol (calculated from substituent contributions).
Properties
IUPAC Name |
methyl 2-bromo-4-methoxy-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO5/c1-15-8-4-6(10)5(9(12)16-2)3-7(8)11(13)14/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXYHYKAKQZSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-4-methoxy-5-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor, followed by bromination and methoxylation. For example, 2-chloro-4-methyl-3-nitropyridine can be converted to 2-methoxy-4-methyl-3-nitropyridine using methanol and sodium methoxide, followed by bromination to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-methoxy-5-nitrobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various substituted benzoates.
Scientific Research Applications
Methyl 2-bromo-4-methoxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-methoxy-5-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine and methoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Impact :
- Bromo Group : Enhances electrophilicity at position 2, enabling Suzuki or Ullmann coupling reactions. Its absence (e.g., in Methyl 5-methoxy-2-nitrobenzoate) reduces steric bulk and halide-mediated reactivity .
- Nitro Group : Strong electron-withdrawing effect at position 5 directs further substitution reactions to meta/para positions. In analogs like Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate, the nitro group at position 2 alters regioselectivity .
Physical and Chemical Properties
While direct experimental data for this compound are scarce, inferences can be drawn from similar compounds:
- Solubility: The bromo and nitro groups likely reduce solubility in polar solvents (e.g., water) compared to non-halogenated analogs. Methoxy groups may enhance solubility in organic solvents like dichloromethane or THF .
- Stability : Nitro groups generally increase thermal stability but may render the compound sensitive to strong reducing agents. The bromo substituent could slow hydrolysis of the ester compared to chloro analogs .
Biological Activity
Methyl 2-bromo-4-methoxy-5-nitrobenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound possesses a complex structure characterized by the following functional groups:
- Bromo group : Enhances electrophilicity, facilitating nucleophilic attack.
- Methoxy group : Modifies electronic properties, potentially influencing biological interactions.
- Nitro group : Known for its reactivity and ability to participate in various biochemical pathways.
The general formula can be represented as follows:
The biological activity of this compound is attributed to its interaction with various molecular targets. The compound's mechanism of action may involve:
- Electrophilic Attack : The bromine atom can engage in electrophilic substitutions, leading to the formation of reactive intermediates.
- Nucleophilic Reactions : The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological properties.
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cellular processes, which is particularly relevant in cancer therapy.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activities against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results highlight the compound's potential as an antimicrobial agent, warranting further investigation into its applications in treating infections.
Anticancer Activity
This compound has also been studied for its anticancer properties. In vitro experiments on various cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.3 |
| MCF-7 (breast cancer) | 12.7 |
| A549 (lung cancer) | 20.5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study published in a peer-reviewed journal investigated the antimicrobial properties of this compound against multi-drug resistant strains. The findings confirmed its efficacy, particularly against Staphylococcus aureus, suggesting potential use in developing new antibiotics . -
Cancer Cell Line Analysis :
In a separate study focusing on cancer treatment, researchers evaluated the effects of this compound on MCF-7 cells. The results indicated significant apoptosis induction through caspase activation pathways, highlighting its potential as a chemotherapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
